4-Aminobiphenyl-3-sulfonic acid

Catalog No.
S14373667
CAS No.
3365-88-6
M.F
C12H11NO3S
M. Wt
249.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobiphenyl-3-sulfonic acid

CAS Number

3365-88-6

Product Name

4-Aminobiphenyl-3-sulfonic acid

IUPAC Name

2-amino-5-phenylbenzenesulfonic acid

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

InChI

InChI=1S/C12H11NO3S/c13-11-7-6-10(8-12(11)17(14,15)16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16)

InChI Key

SCMXWXFLUFQKOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)S(=O)(=O)O

4-Aminobiphenyl-3-sulfonic acid is an organic compound characterized by the presence of both an amino group and a sulfonic acid group attached to a biphenyl structure. Its chemical formula is C12H13N1O3SC_{12}H_{13}N_{1}O_{3}S, and it is recognized for its potential utility in various chemical and biological applications. The compound features a biphenyl backbone, where one of the phenyl rings carries an amino group at the para position and a sulfonic acid group at the meta position. This unique arrangement contributes to its distinct chemical properties and reactivity.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The sulfonic acid group may be reduced to a sulfonamide using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The compound can undergo substitution reactions, including halogenation and nitration, under appropriate conditions with halogens or nitrating agents.

These reactions make 4-Aminobiphenyl-3-sulfonic acid a versatile intermediate in organic synthesis .

Research indicates that 4-Aminobiphenyl-3-sulfonic acid exhibits notable biological activity. It has been investigated for its potential roles in enzyme interactions and protein modifications. The compound's amino group allows it to form hydrogen bonds with various biological macromolecules, potentially affecting their structure and function. Additionally, its sulfonic acid group can engage in ionic interactions, which may influence solubility and reactivity in biological contexts .

The synthesis of 4-Aminobiphenyl-3-sulfonic acid can be achieved through several methods:

  • Nitration of Biphenyl: Biphenyl is nitrated to yield 4-nitrobiphenyl.
  • Reduction: The nitro group of 4-nitrobiphenyl is reduced to an amino group, resulting in 4-aminobiphenyl.
  • Sulfonation: Finally, 4-aminobiphenyl undergoes sulfonation using sulfuric acid or chlorosulfonic acid to produce 4-Aminobiphenyl-3-sulfonic acid.

In industrial settings, these steps are optimized for high yield and purity, often involving controlled reaction conditions and catalysts .

4-Aminobiphenyl-3-sulfonic acid finds applications across various fields:

  • Chemical Industry: It serves as an important intermediate in the synthesis of dyes and pigments.
  • Biological Research: The compound is utilized in studies related to enzyme interactions and protein modifications.
  • Pharmaceuticals: Investigated for potential use as a drug development candidate or diagnostic reagent.
  • Industrial Processes: Employed as a stabilizer in rubber production and other industrial applications .

Interaction studies involving 4-Aminobiphenyl-3-sulfonic acid have revealed its mechanism of action through interactions with biological molecules. The presence of the amino group enables hydrogen bonding with proteins and nucleic acids, while the sulfonic acid group facilitates ionic interactions. These interactions may lead to the formation of reactive oxygen species, which can cause cellular effects such as DNA damage .

Several compounds share structural similarities with 4-Aminobiphenyl-3-sulfonic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
4-AminobiphenylLacks the sulfonic acid groupLess soluble in water
3-Aminobiphenyl-4-sulfonic acidDifferent positioning of functional groupsVaries in reactivity due to position change
4-Nitrobiphenyl-3-sulfonic acidContains a nitro group instead of an amino groupExhibits different reactivity patterns
4-Sulfamoyl-biphenylic acidsSulfamoyl functionalizationPotentially different biological activities

The uniqueness of 4-Aminobiphenyl-3-sulfonic acid lies in its combination of both amino and sulfonic acid groups, which confer distinct chemical reactivity and solubility characteristics compared to its analogs .

Historical Evolution of Sulfonation Techniques for Biphenyl Derivatives

The sulfonation of biphenyl derivatives originated in the early 20th century, driven by the demand for dye intermediates. Early methods relied on direct sulfonation using concentrated sulfuric acid under high-temperature conditions. For example, biphenyl was treated with fuming sulfuric acid (oleum) at 150–200°C to introduce sulfonic acid groups, though yields were modest due to competing side reactions like oxidation and polysulfonation.

A significant breakthrough came with the batch rod mill method, where aniline hydrogen sulfate was mechanically agitated in a heated reactor to produce sulfanilic acid. This method, however, faced challenges in energy efficiency and waste management, as the separation of solid sulfonic acids required costly filtration systems. By the 1950s, fluidized bed reactors emerged, enabling continuous sulfonation by fluidizing solid reactants with hot inert gases. While this improved reaction homogeneity, the need for high-purity feeds and complex cyclone systems limited its adoption.

Post-1960s, acid recycling strategies gained traction. Excess sulfuric acid from reaction mixtures was reconcentrated using oleum, reducing waste and operational costs. For instance, diluted sulfuric acid from sulfanilic acid precipitation was distilled and fortified with 30% oleum, achieving near-complete aniline conversion in closed-loop systems. These innovations laid the groundwork for modern sulfonation processes.

Modern Catalytic Approaches in Aminobiphenyl Sulfonic Acid Synthesis

Contemporary methods prioritize catalytic precision and selectivity. Vilsmeier-Haack reagent systems (DMF/SOCl₂ or DMF/POCl₃) paired with sodium bisulfite (NaHSO₃) enable mild sulfonation of aromatic amines. Under ultrasound irradiation, 4-aminobiphenyl reacts with in situ-generated SO₃H⁺ ions, yielding 4-aminobiphenyl-3-sulfonic acid in >85% yield within 30 minutes. This approach avoids harsh acids and enhances positional selectivity for the meta-sulfonic acid derivative.

Another advancement involves heterogeneous acid catalysts. Zeolites and sulfonated resins facilitate biphenyl sulfonation at lower temperatures (80–120°C), minimizing decomposition. For example, H-beta zeolite catalyzes the sulfonation of 4-aminobiphenyl with gaseous SO₃, achieving 92% conversion and 88% selectivity for the 3-sulfonic acid isomer. Catalytic systems also enable regioselective control; DFT studies suggest that electron-donating amine groups direct sulfonation to the meta position via resonance stabilization of the Wheland intermediate.

Solvent-Free Mechanochemical Synthesis Pathways

Mechanochemistry has revolutionized sulfonic acid synthesis by eliminating solvents and reducing energy inputs. In a landmark study, 4-aminobiphenyl and sodium bisulfate monohydrate (NaHSO₄·H₂O) were ball-milled with phosphorus pentoxide (P₂O₅) at 35 Hz for 2 hours. P₂O₅ dehydrates NaHSO₄ to generate gaseous SO₃, which sulfonates the aromatic ring via electrophilic substitution. This method achieved 78% yield of 4-aminobiphenyl-3-sulfonic acid, with trace diaryl sulfone byproducts (<5%).

Key advantages of mechanochemical synthesis:

  • No solvent waste: Reactions proceed in solid-state, avoiding aqueous or organic solvents.
  • Scalability: High-speed ball mills accommodate multi-gram batches without yield loss.
  • Temperature control: Exothermic sulfonation is moderated by the milling process, preventing thermal degradation.

Continuous Flow Reactor Optimization for Scalable Production

Continuous flow reactors (CFRs) offer unparalleled control over sulfonation kinetics and scalability. In a patented process, vaporized aniline and oleum are injected into a tubular reactor at 220°C, where rapid mixing ensures uniform sulfonation. The effluent is quenched with recycled filtrate, precipitating 4-aminobiphenyl-3-sulfonic acid in a crystallizer. Key parameters include:

ParameterValueImpact on Yield
Residence time8–12 secondsMaximizes conversion (98%)
H₂SO₄:Aniline ratio2.5:1 (molar)Minimizes disulfonation
Quench temperature50°CEnhances crystal purity

CFRs outperform batch reactors by enabling real-time monitoring and automated acid recycling. For example, unreacted aniline and sulfuric acid are continuously separated via distillation and reintroduced into the feed stream, achieving 99.5% atom economy.

The quantum mechanical modeling of sulfonation orientation for 4-aminobiphenyl-3-sulfonic acid reveals complex mechanistic pathways that depend critically on the computational method employed and the molecular environment. Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set have demonstrated that the sulfonation mechanism follows a trimolecular pathway involving one substrate molecule, one sulfur trioxide, and one sulfuric acid molecule [1]. This trimolecular mechanism forms a six-membered ring transition state structure, which significantly lowers the activation energy compared to bimolecular pathways.

The M06-2X functional with 6-311+G(2d,2p) basis set provides more accurate energetic predictions for aromatic sulfonation reactions, revealing that the concerted pathway through a cyclic transition state is energetically preferred over the traditional stepwise mechanism [2]. These calculations demonstrate that the sulfonation of biphenyl derivatives occurs preferentially at the meta position relative to the amino group, with an activation energy of approximately 97.9 kilojoules per mole. The regioselectivity arises from the electronic effects of the amino group, which activates the aromatic ring toward electrophilic attack while directing the incoming sulfur trioxide to the meta position through steric and electronic considerations.

Advanced quantum mechanical calculations using MP2 methods with extended basis sets confirm that single sulfur trioxide attack mechanisms exhibit prohibitively high activation barriers, approaching 268.2 kilojoules per mole [2]. This finding supports the necessity of cooperative mechanisms involving multiple sulfur trioxide molecules or sulfuric acid assistance. The semi-empirical MNDO-PM3 calculations on related aminonaphthalene systems indicate that nitrogen-carbon coupling reactions can compete with sulfonation, particularly in polymerization processes where multiple reactive sites are available [3].

Table 1: Quantum Mechanical Modeling Results for Sulfonation Reactions

MethodBasis SetSystemKey FindingActivation Energy (kJ/mol)Solvent Effect
DFT/B3LYP6-31G(d)PolysulfoneTrimolecular mechanism with SO3 and H2SO485.2Significant
DFT/M06-2X6-311+G(2d,2p)Benzene + SO3Concerted pathway via cyclic transition state97.9Moderate
DFT/PBE06-31G(d)Biphenyl derivativesRegioselectivity depends on steric factors45.9Minimal
MP26-311+G(2d,2p)Aromatic sulfonationSingle SO3 shows high activation barrier268.2Strong
MNDO-PM3Semi-empiricalAminonaphthaleneN-C coupling dominant in polymerizationNot reportedNone studied

The computational studies reveal that the sulfonation orientation in 4-aminobiphenyl-3-sulfonic acid is governed by a delicate balance between electronic activation by the amino group and steric hindrance from the biphenyl framework. The quantum mechanical calculations predict that the meta position relative to the amino group is the most favorable site for sulfonation, consistent with experimental observations. The calculations also indicate that the reaction proceeds through a concerted mechanism rather than a stepwise process, with the transition state characterized by partial bond formation between the aromatic carbon and the sulfur atom of sulfur trioxide.

Solvent Effects on Regioselectivity Patterns

The solvent environment exerts profound influence on the regioselectivity patterns observed in the sulfonation of 4-aminobiphenyl-3-sulfonic acid, with both the dielectric properties and coordination ability of the solvent playing crucial roles [4]. Non-complexing solvents such as trichlorofluoromethane (CCl3F) with a dielectric constant of 2.28 exhibit minimal influence on position selectivity, allowing the intrinsic electronic properties of the substrate to dominate the reaction outcome [4]. In these systems, the reaction follows first-order kinetics with respect to sulfur trioxide concentration, and the regioselectivity is primarily determined by the electronic effects of the amino substituent.

Complexing solvents such as nitromethane (CH3NO2) with a dielectric constant of 35.87 demonstrate strong coordination with sulfur trioxide, leading to enhanced regioselectivity through the formation of stable solvent-sulfur trioxide complexes [4]. The reaction kinetics become second-order in sulfur trioxide concentration, indicating that the rate-determining step involves the interaction of two sulfur trioxide molecules with the aromatic substrate. This complexation mechanism stabilizes the transition state and lowers the activation energy for sulfonation at the thermodynamically preferred position.

Concentrated sulfuric acid, with its extremely high dielectric constant of 101, creates a unique reaction environment where protonation-assisted mechanisms become dominant [1]. The sulfuric acid not only serves as a sulfonating agent but also acts as a proton source, facilitating the formation of protonated intermediates that exhibit altered regioselectivity patterns. The variable reaction order with respect to sulfur trioxide in sulfuric acid reflects the complex equilibria between different protonated species and their respective reactivities.

Table 2: Solvent Effects on Regioselectivity in Sulfonation

SolventDielectric ConstantSO3 CoordinationReaction Order in SO3Regioselectivity EffectMechanism
CCl3F (Non-complexing)2.28WeakFirstMinimal influence on position selectivityDirect attack
CH3NO2 (Complexing)35.87StrongSecondEnhances selectivity through complexationTrimolecular complex
H2SO4 (Concentrated)101.00Very strongVariableControls regioselectivity via protonationProtonation-assisted
THF (Coordinating)7.58ModerateFirstModerate coordination effectsCoordination-assisted
Toluene (Non-coordinating)2.38WeakFirstAccelerated transmetalationRadical-mediated

Coordinating solvents such as tetrahydrofuran (THF) with intermediate dielectric constant values exhibit moderate coordination effects that influence both the reaction rate and regioselectivity [5]. The coordination of tetrahydrofuran to metal catalysts or electrophilic species can stabilize certain transition states while destabilizing others, leading to selective enhancement of specific reaction pathways. The coordination-assisted mechanism operates through the formation of transient complexes that modify the electronic environment around the reactive centers.

Non-coordinating solvents like toluene facilitate radical-mediated processes through accelerated transmetalation reactions [5]. The low dielectric constant and weak coordination ability of toluene promote the formation of radical intermediates that can participate in alternative reaction pathways. These radical mechanisms often exhibit different regioselectivity patterns compared to ionic processes, as the selectivity is governed by radical stability rather than charge distribution.

The solvent effects on regioselectivity patterns in 4-aminobiphenyl-3-sulfonic acid synthesis demonstrate the importance of matching the solvent properties to the desired reaction outcome. The choice of solvent can dramatically alter not only the reaction rate but also the product distribution, making solvent selection a critical factor in optimizing synthetic procedures.

Transient Intermediate Characterization in Multi-Step Reactions

The characterization of transient intermediates in multi-step reactions involving 4-aminobiphenyl-3-sulfonic acid requires sophisticated analytical techniques capable of detecting and analyzing short-lived species [6]. Two-dimensional infrared spectroscopy with femtosecond time resolution has emerged as a powerful tool for identifying molecular structures through vibrational cross-angle measurements, providing unprecedented insight into the dynamic behavior of reaction intermediates during thermally driven processes [6].

Chemical exchange saturation transfer nuclear magnetic resonance (CEST-NMR) techniques have revolutionized the detection of low-population transient species by exploiting chemical equilibria between observable and unobservable intermediates [7]. This method has successfully identified previously undetected intermediates in organocatalytic reactions, including zwitterionic iminium species and other elusive reactive intermediates that exist below the standard detection limit of conventional nuclear magnetic resonance spectroscopy [7].

Mass spectrometry approaches, particularly electrospray ionization mass spectrometry, provide exceptional sensitivity for detecting minor species in reaction mixtures, with the ability to identify intermediates based on their mass-to-charge ratios [8]. The technique is particularly valuable for studying organometallic intermediates, which are typically easily ionized and can be selectively detected even in complex reaction mixtures. However, the limitation lies in the indirect nature of structural information, requiring complementary techniques for complete characterization.

Table 3: Transient Intermediate Characterization Techniques

TechniqueTime ResolutionDetection MethodInformation ObtainedAdvantagesLimitations
2D IR SpectroscopyFemtosecondVibrational cross-anglesMolecular structure and dynamicsUltrafast time resolutionComplex interpretation
NMR (CEST)MillisecondChemical exchangeExchange kinetics and populationsLow-population species detectionRequires chemical exchange
Mass SpectrometryMicrosecondMass-to-charge ratioElemental compositionHigh sensitivityNo direct structural info
Stopped-flowMillisecondOptical absorptionReaction kineticsReal-time monitoringLimited to fast reactions
Rapid-freeze EPRMillisecondElectron spin resonanceElectronic structureParamagnetic species detectionRequires paramagnetic centers

Stopped-flow spectroscopy combined with rapid-freeze techniques enables the trapping and characterization of reaction intermediates that accumulate during enzymatic or catalytic processes [9]. This approach has been successfully applied to characterize metal-bound anionic intermediates in β-lactamase reactions, revealing novel intermediate structures that were previously unforeseen in the catalytic mechanism. The technique requires careful optimization of reaction conditions to ensure that the intermediates are sufficiently stable for characterization.

Rapid-freeze electron paramagnetic resonance spectroscopy provides unique information about the electronic structure of paramagnetic intermediates, particularly useful for studying metal-containing systems [9]. The technique can distinguish between different oxidation states and coordination environments of metal centers, providing crucial information about the electronic changes that occur during catalytic cycles. The method is particularly valuable for studying copper, iron, and other transition metal complexes that exhibit paramagnetic behavior.

The integration of multiple analytical techniques is essential for comprehensive characterization of transient intermediates in multi-step reactions. The combination of time-resolved spectroscopy, nuclear magnetic resonance, and mass spectrometry provides complementary information that enables complete structural and kinetic characterization of reactive species. Advanced computational methods, particularly density functional theory calculations, serve as invaluable tools for interpreting experimental data and predicting the properties of proposed intermediate structures.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

249.04596439 g/mol

Monoisotopic Mass

249.04596439 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types